REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:10][O:11][B:12](OC)[O:13][CH3:14].Cl.[OH-].[Na+].[CH2:20](O)CCO>C1COCC1.O.C1(C)C=CC=CC=1>[O:13]1[CH2:14][CH2:20][CH2:10][O:11][B:12]1[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:3.4|
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Name
|
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Quantity
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50 g
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Type
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reactant
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Smiles
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BrC1=C(C#N)C=CC=C1
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Name
|
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
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Quantity
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61.3 mL
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Type
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reactant
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Smiles
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COB(OC)OC
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Name
|
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
|
5 mL
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Type
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reactant
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Smiles
|
Cl
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Name
|
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Quantity
|
495 mL
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Type
|
solvent
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Smiles
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O
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Name
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
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Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
phase
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.8 mL
|
Type
|
reactant
|
Smiles
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C(CCO)O
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Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
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It is stirred at T 0-5° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a previously dried
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Type
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CUSTOM
|
Details
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fitted with a thermometer
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Type
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TEMPERATURE
|
Details
|
reflux
|
Type
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CUSTOM
|
Details
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a dropping funnel, are loaded
|
Type
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ADDITION
|
Details
|
there are added, in 0.5 hours
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Duration
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0.5 h
|
Type
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TEMPERATURE
|
Details
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maintaining the T at 0-5° C.
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Type
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STIRRING
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Details
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stirred for 1.5 hours
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Duration
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1.5 h
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Type
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ADDITION
|
Details
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are added in 0.25 hours at 0-5° C.
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Duration
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0.25 h
|
Type
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STIRRING
|
Details
|
It is stirred at 0-5° C. for 0.25 hours
|
Duration
|
0.25 h
|
Type
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TEMPERATURE
|
Details
|
to warm to 20-25° C.
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Type
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STIRRING
|
Details
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stirred for 0.25 hour
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Duration
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0.25 h
|
Type
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TEMPERATURE
|
Details
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it is cooled to 0-5° C.
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Type
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CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
It is stirred 0.25 hours
|
Duration
|
0.25 h
|
Type
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CUSTOM
|
Details
|
the phases are separated
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Type
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EXTRACTION
|
Details
|
The aqueous phase is again extracted with 250 ml (5 V) of Toluene
|
Type
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WASH
|
Details
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The organic phases, which are washed with 250 ml (5 V) of a saturated sodium chloride solution
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Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
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ALIQUOT
|
Details
|
the organic solution is sampled for HPLC checking
|
Type
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EXTRACTION
|
Details
|
The organic phase is extracted with a soda solution 1 M (the product
|
Type
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CUSTOM
|
Details
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prepared
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
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CUSTOM
|
Details
|
separation of the organic phase which
|
Type
|
EXTRACTION
|
Details
|
is again re-extracted with caustic soda solution 1 M
|
Type
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CUSTOM
|
Details
|
prepared
|
Type
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CUSTOM
|
Details
|
separation
|
Type
|
CUSTOM
|
Details
|
separation of the organic phase which
|
Type
|
EXTRACTION
|
Details
|
is again re-extracted with 1 M caustic soda solution
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Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
WASH
|
Details
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The aqueous phases which are washed with 2×100 ml (2×2 V) of ethyl acetate
|
Type
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ADDITION
|
Details
|
The pH of the aqueous phase (containing the reaction product)
|
Type
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EXTRACTION
|
Details
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The aqueous phase is extracted with 2×250 ml (2×5 V) of Ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 250 ml (5 V) of saturated solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
ALIQUOT
|
Details
|
the organic solution is sampled for HPLC checking
|
Type
|
STIRRING
|
Details
|
It is stirred at 20-25° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated (water
|
Type
|
CUSTOM
|
Details
|
is generated during the reaction) and
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to residue at Tbath 35-40° C
|
Type
|
WASH
|
Details
|
the organic phase is washed with 50 ml (1.0 V) of purified water
|
Type
|
CONCENTRATION
|
Details
|
It is concentrated to residue in Tbath 35-40° C
|
Type
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ADDITION
|
Details
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150 ml (3.0 V) of n-Hexane are slowly added under agitation
|
Type
|
CUSTOM
|
Details
|
The product crystallizes
|
Type
|
STIRRING
|
Details
|
It is stirred at 20-25° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
WAIT
|
Details
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at 0-5° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
It is filtered
|
Type
|
WASH
|
Details
|
by washing with 50 ml (1.0 V) of n-Hexane
|
Type
|
TEMPERATURE
|
Details
|
pre-cooled to 0-5° C
|
Type
|
CUSTOM
|
Details
|
dried at 20-25° C. for at least 8 h
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1B(OCCC1)C1=C(C#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |